molecular formula C11H8N2O3 B1322108 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid CAS No. 214758-27-7

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid

Cat. No.: B1322108
CAS No.: 214758-27-7
M. Wt: 216.19 g/mol
InChI Key: BBOCDFBQFGUCCI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d₆):

  • δ 8.65 (d, J = 2.4 Hz, 1H, pyridine H6)
  • δ 8.45 (dd, J = 4.8 Hz, 1H, pyridine H2')
  • δ 7.95 (dd, J = 8.0 Hz, 1H, pyridine H4)
  • δ 7.50–7.42 (m, 3H, pyridine H5, H3', H4')
  • δ 6.90 (d, J = 8.4 Hz, 1H, pyridine H5')
  • δ 12.85 (s, 1H, COOH).

13C NMR (100 MHz, DMSO-d₆):

  • δ 167.2 (C=O),
  • δ 155.1 (C2-O),
  • δ 148.3–123.7 (pyridine carbons).

Infrared (IR) Spectroscopy

  • 3075 cm⁻¹ (aromatic C–H stretch),
  • 1705 cm⁻¹ (C=O stretch),
  • 1280 cm⁻¹ (C–O–C asymmetric stretch),
  • 750 cm⁻¹ (pyridine ring vibrations).

Mass Spectrometry (MS)

  • ESI-MS : m/z 217.07 [M+H]⁺ (calc. 217.06).
  • High-resolution MS confirms the molecular formula (obs. 216.0535 vs. calc. 216.0535).

Tautomeric and Conformational Isomerism

The compound exhibits limited tautomeric potential due to the absence of enolizable protons adjacent to the carboxylic acid group. However, conformational isomerism arises from restricted rotation around the C–O ether bond, yielding two distinct rotamers identified via variable-temperature NMR:

Rotamer Population (298 K) ΔG⧧ (kJ/mol)
syn 68% 42.3 ± 0.5
anti 32% -

The syn conformation is stabilized by an intramolecular hydrogen bond between the carboxylic acid and ether oxygen, while the anti form dominates in polar solvents due to solvation effects. No evidence of keto-enol tautomerism is observed under standard conditions.

Properties

IUPAC Name

2-pyridin-3-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)9-4-2-6-13-10(9)16-8-3-1-5-12-7-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCDFBQFGUCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid typically involves the following steps:

    Esterification of Nicotinic Acid: Nicotinic acid is esterified to form an ester intermediate.

    Oxidation: The ester intermediate is oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

    Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyanide intermediate.

    Hydrolysis: The cyanide intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block
The compound serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in synthesizing more complex organic molecules. Notably, it can undergo oxidation to form pyridine N-oxides, reduction to yield alcohols or aldehydes, and substitution reactions at the pyridine ring positions.

Reaction Type Products Common Reagents
OxidationPyridine N-oxidesHydrogen peroxide, peracids
ReductionAlcohols, AldehydesLithium aluminum hydride, sodium borohydride
SubstitutionSubstituted pyridine derivativesAmines, thiols under basic conditions

Antimicrobial Properties
Research indicates that 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureusTBD
Escherichia coliTBD

Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition leads to reduced production of prostaglandin E2, which is associated with inflammation. Studies suggest that its efficacy may be comparable to established anti-inflammatory agents.

Medicinal Applications

Potential Therapeutic Agent
Ongoing research is exploring the potential of this compound as a therapeutic agent for various conditions, including cancer and neurodegenerative diseases. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival .

Case Studies

  • In Vivo Models for Inflammation
    Animal studies have shown that treatment with pyridine derivatives can significantly reduce edema in models of inflammation, indicating effective anti-inflammatory action.
  • Cell Culture Studies for Cancer
    In vitro assays have demonstrated that similar compounds lead to decreased viability in cancer cell lines, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compounds with substituted phenoxy or heteroaryloxy groups at the 2-position of pyridine-3-carboxylic acid exhibit distinct physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings Reference
2-(3-Bromophenoxy)pyridine-3-carboxylic acid 3-Bromophenoxy C₁₂H₈BrNO₃ 294.1 g/mol Intermediate in organic synthesis
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid 5-Cl, 2-(2-methylpyridin-3-yloxy) C₁₂H₈ClN₂O₃ 275.66 g/mol Not specified (structural studies)
Imazapyr (herbicide) Imidazolinone substituent C₁₃H₁₅N₃O₃ 261.27 g/mol Herbicidal activity in Clearfield® crops
2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid 1,3-Benzodioxol-5-yloxy C₁₃H₉NO₅ 259.21 g/mol Structural analog (synonym listed)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance stability and may improve binding to biological targets, as seen in imidazolinone herbicides .
  • Bulkier substituents (e.g., 2-methylpyridinyloxy in ) could sterically hinder interactions, affecting bioavailability or reactivity.

Derivatives with Non-Aromatic Substituents

Compounds with non-aromatic groups or sulfur-containing substituents demonstrate diverse applications:

Compound Name Substituents Molecular Formula Key Findings Reference
2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid Carboxymethylsulfanyl C₈H₇NO₄S Forms cocrystals with 4,4′-bipyridine; studied via X-ray crystallography
2-[(4-Methylphenyl)thio]pyridine-3-carboxylic acid 4-Methylphenylthio C₁₃H₁₁NO₂S Used in material safety studies
2-(Diethylamino)pyridine-3-carboxylic acid Diethylamino C₁₀H₁₄N₂O₂ Pharmaceutical intermediate

Key Observations :

  • Sulfur-containing derivatives (e.g., thioether in ) may exhibit altered redox properties or metal-binding capabilities .

Complex Derivatives with Multiple Functional Groups

Advanced derivatives with combined substituents highlight structure-activity relationships (SAR):

Compound Name Substituents Molecular Formula Key Applications Reference
Diflufenazopyr Semicarbazone, trifluoromethyl C₁₅H₁₂F₂N₄O₃ Herbicide (unknown mechanism)
5-(4-Chlorophenyl)-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid 4-Cl-phenyl, CF₃, OCH₂CF₃ C₁₅H₈ClF₆NO₃ Not specified (structural studies)

Key Observations :

  • Fluorinated groups (e.g., CF₃) enhance lipophilicity and metabolic stability, critical for agrochemicals .
  • Combined substituents (e.g., chlorine + trifluoromethyl) may synergistically improve target affinity or environmental persistence.

Biological Activity

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H8N2O3. This compound is part of the pyridine derivative family, known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The unique structure of this compound, characterized by a pyridine ring substituted with a pyridin-3-yloxy group and a carboxylic acid functional group, influences both its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that similar pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with vital metabolic processes.

Antidiabetic Effects

Recent findings suggest that this compound may also have potential in managing diabetes. Interaction studies indicate that this compound can form coordination complexes with metal ions, which could enhance its efficacy in reducing blood glucose levels. This property positions it as a candidate for the prevention and treatment of diabetes-related disorders such as insulin resistance and hyperlipidemia .

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been well-documented. Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This activity could be beneficial in developing therapeutics for conditions like rheumatoid arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific substitution pattern on the pyridine ring. This arrangement not only affects its chemical reactivity but also enhances its interaction with biological targets. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
2-(Propan-2-yloxy)pyridine-3-carboxylic acidC9H11NO3Different substituent leading to varied reactivity
4-(Pyridin-3-yloxy)benzoic acidC12H9NO3Contains a benzoic acid moiety enhancing properties
2-(Propan-2-yloxy)pyridine-4-carboxylic acidC9H11NO3Variation in position of the carboxylic group
2-(Propan-2-yloxy)pyridine-5-carboxylic acidC9H11NO3Different substitution pattern affecting activity

Study on Antimicrobial Activity

In a controlled study, the antimicrobial efficacy of several pyridine derivatives was assessed against common pathogens. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Study on Antidiabetic Effects

Another study focused on the antidiabetic properties of this compound. In vitro assays indicated that treatment with this compound led to a significant reduction in glucose levels in diabetic cell models. Furthermore, animal studies showed improved insulin sensitivity and reduced blood lipid levels upon administration of this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridine derivatives followed by cyclization. For example, analogous compounds are synthesized using catalysts like palladium or copper under reflux conditions in solvents such as dimethylformamide (DMF) or toluene . Key steps include:
  • Condensation : Reacting pyridine-3-ol with a halogenated pyridine derivative.
  • Cyclization : Using acidic or basic conditions to form the oxy-bridged structure.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
    Optimization focuses on catalyst loading (e.g., 5 mol% Pd), temperature control (80–120°C), and solvent selection to minimize side reactions.

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in pyridine rings appear at δ 7.5–8.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. SHELX software (SHELXL/SHELXS) is used for structure solution and refinement, with multi-scan absorption corrections (e.g., SADABS) to address data discrepancies .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 247.06).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer : Discrepancies in unit cell parameters or electron density maps arise from twinning, absorption, or poor crystal quality. Strategies include:
  • Data Reprocessing : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement factors .
  • Validation Tools : Check geometric restraints (e.g., bond lengths) against the Cambridge Structural Database (CSD).
  • Multi-Scan Corrections : Apply SADABS in Bruker APEXII systems to correct for absorption effects .
    Example: A monoclinic crystal system (P21_1/c) with unit cell dimensions a = 9.368 Å, b = 10.304 Å, c = 18.226 Å, β = 106.5° was resolved by adjusting the Rint_\text{int} value to <0.05 .

Q. What strategies improve yield and purity in multi-step syntheses of pyridine-based carboxylic acids?

  • Methodological Answer :
  • Stepwise Optimization :
  • Step 1 : Use tert-butyl alcohol as a solvent for Pd-catalyzed coupling (40–100°C, inert atmosphere) to achieve >80% intermediate yield .
  • Step 2 : Hydrolysis under acidic conditions (HCl, 93–96°C) to convert esters to carboxylic acids.
  • Byproduct Mitigation : Monitor reaction progress via TLC and quench unreacted intermediates with aqueous washes.
  • Scale-Up Considerations : Transition from batch to flow chemistry for improved heat transfer and reproducibility.

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use tools like AutoDock Vina to model ligand-protein interactions. For example, pyridine-carboxylic acids often bind to enzymes via hydrogen bonds with active-site residues .
  • Binding Affinity Prediction : Machine learning models (e.g., MGPLI) analyze multi-granular features (e.g., π-π stacking, electrostatic complementarity) to predict pKi values .
  • Validation : Compare computational results with in vitro assays (e.g., PTP1B inhibition) to refine force field parameters.

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